molecular formula C24H25N5O2 B2384638 2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide CAS No. 946332-12-3

2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide

Cat. No.: B2384638
CAS No.: 946332-12-3
M. Wt: 415.497
InChI Key: KETKAGICWFVGON-UHFFFAOYSA-N
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Description

  • Reaction conditions: Amidation reaction using phenethylamine and an appropriate acylating agent, such as acetic anhydride or acetyl chloride.

Industrial Production Methods

In industrial settings, the production process may be optimized to increase yield and reduce costs. This often involves the use of scalable reaction conditions, continuous flow reactors, and efficient purification techniques such as crystallization or chromatography.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide typically involves multi-step organic reactions. Key steps include the formation of the pyrazolo-pyridazinone core via cyclization reactions, followed by functional group modifications to introduce the phenethylacetamide moiety.

  • Step 1: Formation of Pyrazolo-pyridazinone Core

    • Starting materials: Isopropyl-phenyl hydrazine and a suitable dicarbonyl compound.

    • Reaction conditions: Cyclization in the presence of an acidic or basic catalyst, typically under reflux conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution.

  • Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: : Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at specific positions on the pyrazolo-pyridazinone core or the phenyl ring.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)

  • Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

  • Substitution: : Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

  • Oxidation Products: : Corresponding ketones, carboxylic acids

  • Reduction Products: : Alcohols, amines

  • Substitution Products: : Halogenated derivatives, alkylated or acylated compounds

Scientific Research Applications

2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide has diverse applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules, especially in the development of heterocyclic compounds.

  • Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator, influencing biochemical pathways.

  • Medicine: : Explored for its therapeutic potential in treating various conditions, including cancer, inflammation, and neurological disorders.

  • Industry: : Employed in the synthesis of specialized materials, such as polymers or agrochemicals.

Mechanism of Action

The mechanism by which 2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide exerts its effects involves interaction with specific molecular targets:

  • Molecular Targets: : The compound may bind to and inhibit certain enzymes or receptors, disrupting normal cellular functions.

  • Pathways Involved: : These interactions can modulate signaling pathways, leading to changes in cell behavior, including apoptosis, proliferation, or differentiation.

Comparison with Similar Compounds

2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide stands out due to its unique structure and functional groups, distinguishing it from similar compounds. Here are a few comparable molecules:

  • Similar Compounds

    • 2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

    • N-phenethyl-2-(4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-yl)acetamide

    • 2-(4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-yl)-N-(2-phenylethyl)acetamide

These similar compounds share the pyrazolo-pyridazinone core but differ in their substituents, leading to variations in their chemical properties and biological activities. The presence of the phenethylacetamide moiety in this compound imparts unique pharmacological characteristics, making it a subject of interest in research.

Here's the detailed article on this compound

Properties

IUPAC Name

2-(7-oxo-1-phenyl-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl)-N-(2-phenylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c1-17(2)22-20-15-26-29(19-11-7-4-8-12-19)23(20)24(31)28(27-22)16-21(30)25-14-13-18-9-5-3-6-10-18/h3-12,15,17H,13-14,16H2,1-2H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETKAGICWFVGON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NCCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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